[4-(Morpholinomethyl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQMAWLNHACQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383719 | |
| Record name | [4-(morpholinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-65-7 | |
| Record name | 4-(4-Morpholinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(morpholinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-ylmethyl)benzylalcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Morpholinomethyl Phenyl Methanol
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of [4-(Morpholinomethyl)phenyl]methanol reveals several logical bond disconnections, pointing to readily available starting materials. The primary disconnection severs the C-N bond of the morpholine (B109124) ring and the benzylic C-N bond, leading to two key precursors: a substituted benzyl (B1604629) derivative and morpholine.
A plausible retrosynthetic pathway is outlined below:
Disconnection of the C-N bond: This primary disconnection breaks the bond between the benzylic carbon and the nitrogen atom of the morpholine ring. This leads to two synthons: a 4-(hydroxymethyl)benzyl cation and a morpholinide anion. The corresponding synthetic equivalents for these synthons would be a 4-(halomethyl)benzyl alcohol (e.g., 4-(bromomethyl)benzyl alcohol or 4-(chloromethyl)benzyl alcohol) and morpholine, respectively.
Alternative Disconnection: An alternative strategy involves disconnecting the C-C bond between the phenyl ring and the hydroxymethyl group, and the C-N bond simultaneously. This approach is less common but could theoretically start from a morpholinomethyl-substituted aromatic compound that is then functionalized with a hydroxymethyl group.
Based on the more common C-N bond disconnection, the key precursors for the synthesis of this compound are:
4-(Halomethyl)benzyl alcohol or a protected variant: 4-(Bromomethyl)benzyl alcohol is a common choice due to the good leaving group ability of the bromide ion.
Morpholine: A readily available and inexpensive secondary amine.
4-(Hydroxymethyl)benzaldehyde (B2643722): This can serve as a precursor for the target molecule through reductive amination with morpholine.
The synthesis of these precursors is well-established. For instance, 4-bromobenzyl alcohol can be prepared from p-toluic acid via bromination followed by reduction. 4-(Hydroxymethyl)benzaldehyde can be synthesized from terephthalaldehyde (B141574) by selective reduction of one aldehyde group.
Classical Synthetic Routes and Reaction Conditions
Classical synthetic routes to this compound primarily rely on two well-established reactions: nucleophilic substitution and reductive amination.
Route 1: Nucleophilic Substitution
This is a straightforward and widely used method that involves the reaction of a 4-(halomethyl)benzyl alcohol with morpholine.
Reaction: 4-(Bromomethyl)benzyl alcohol is treated with morpholine in the presence of a base.
Reagents and Conditions:
Substrate: 4-(Bromomethyl)benzyl alcohol
Nucleophile: Morpholine
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is typically used to neutralize the hydrohalic acid formed during the reaction.
Solvent: A polar aprotic solvent like acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) is commonly employed.
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate.
Reaction Time: Typically ranges from a few hours to overnight, depending on the specific conditions.
Work-up and Yield: The reaction mixture is usually worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated. The crude product is purified by column chromatography. Yields for this reaction are generally good, often exceeding 80%.
Route 2: Reductive Amination
This one-pot procedure involves the reaction of 4-(hydroxymethyl)benzaldehyde with morpholine in the presence of a reducing agent.
Reaction: The aldehyde and amine first form an intermediate iminium ion, which is then reduced in situ to the desired amine.
Reagents and Conditions:
Substrate: 4-(Hydroxymethyl)benzaldehyde
Amine: Morpholine
Reducing Agent: A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).
Solvent: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE) are common solvents for reactions using NaBH(OAc)₃. For catalytic hydrogenation, alcohols like methanol (B129727) or ethanol (B145695) are suitable.
Temperature: These reactions are typically run at room temperature.
Reaction Time: The reaction is usually complete within a few hours.
Work-up and Yield: The work-up involves quenching the excess reducing agent, followed by extraction and purification. Reductive amination often provides high yields of the target compound with good purity.
A comparison of these two classical routes is presented in the table below.
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Material | 4-(Halomethyl)benzyl alcohol | 4-(Hydroxymethyl)benzaldehyde |
| Key Transformation | SN2 reaction | Imine/Iminium ion formation and reduction |
| Reagents | Morpholine, Base | Morpholine, Reducing Agent |
| Advantages | Simple, high yielding | One-pot procedure, mild conditions |
| Disadvantages | Requires synthesis of halo-precursor | Reducing agent can be moisture sensitive |
Advanced and Sustainable Synthetic Approaches for this compound
In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient methods for the synthesis of N-alkylated compounds, including this compound. These approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
One promising strategy is the direct reductive amination of benzyl alcohol derivatives with morpholine . This "borrowing hydrogen" or "hydrogen autotransfer" methodology avoids the pre-functionalization of the alcohol to a halide or an aldehyde, thus reducing the number of synthetic steps and the generation of stoichiometric waste.
Concept: A catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.
Advantages:
Atom Economy: The only byproduct is water, leading to high atom economy.
Step Economy: It is a one-pot reaction starting directly from the alcohol.
Sustainability: Avoids the use of stoichiometric oxidizing or reducing agents and halogenated intermediates.
While specific examples for the synthesis of this compound using this method are not extensively reported in readily available literature, the general methodology has been successfully applied to a wide range of benzyl alcohols and amines.
Catalytic Systems and Efficiency in this compound Synthesis
The efficiency of the synthesis of this compound, particularly through advanced methods like the borrowing hydrogen strategy, is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been developed for the N-alkylation of amines with alcohols.
Homogeneous Catalysts:
Ruthenium and Iridium Complexes: Pincer-type complexes of ruthenium and iridium are highly effective for hydrogen autotransfer reactions. These catalysts are known for their high activity and selectivity.
Iron Complexes: In recent years, more earth-abundant and less toxic iron-based catalysts have been developed as a sustainable alternative to precious metal catalysts.
Heterogeneous Catalysts:
Supported Metal Nanoparticles: Catalysts based on nanoparticles of metals like palladium (Pd), platinum (Pt), or nickel (Ni) supported on materials such as activated carbon, alumina, or silica (B1680970) are also effective. These catalysts offer the advantage of easy separation and recyclability.
The efficiency of these catalytic systems is evaluated based on several parameters:
Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes inactive.
Turnover Frequency (TOF): The turnover number per unit time, which reflects the catalyst's activity.
Selectivity: The ability of the catalyst to produce the desired product over side products.
Reaction Conditions: Efficient catalysts operate under mild conditions (lower temperature and pressure).
The table below summarizes some representative catalytic systems used for the N-alkylation of amines with benzyl alcohols.
| Catalyst Type | Metal | Ligand/Support | Typical Conditions | Efficiency |
| Homogeneous | Ruthenium | Pincer ligands | Toluene, 110-150 °C | High TON and TOF |
| Homogeneous | Iridium | Pincer ligands | Toluene, 100-130 °C | High activity |
| Homogeneous | Iron | Pincer ligands | Toluene, 100-140 °C | Good to excellent yields |
| Heterogeneous | Palladium | Activated Carbon | Toluene, 120-160 °C | Recyclable, good yields |
Stereoselective Synthesis and Chiral Pool Applications in Related Analogues
This compound itself is an achiral molecule. However, the introduction of a chiral center, for instance, by replacing one of the methylene (B1212753) protons on the morpholine ring or the benzylic carbon with a substituent, would lead to chiral analogues. The stereoselective synthesis of such analogues is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.
While specific methods for the stereoselective synthesis of chiral analogues of this compound are not widely documented, general strategies for the asymmetric synthesis of chiral morpholines and benzylic amines can be applied.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as chiral amino alcohols, to construct the morpholine ring with a defined stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the key bond-forming reactions. For example, asymmetric reductive amination using a chiral reducing agent or a chiral catalyst can lead to the formation of enantiomerically enriched benzylic amines.
Purification and Isolation Techniques in the Context of Research Scale Production
The purification and isolation of this compound on a research scale typically involve standard laboratory techniques to obtain the compound in high purity.
Extraction: After the reaction is complete, an aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities. The product is extracted into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane.
Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Column Chromatography: This is the most common method for purifying the crude product.
Stationary Phase: Silica gel is typically used as the stationary phase.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to further enhance its purity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid, is a common setup.
The purity of the final product is typically assessed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization and Structural Elucidation in Academic Inquiry
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
For [4-(Morpholinomethyl)phenyl]methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl ring, the methylene (B1212753) bridge, the morpholine (B109124) ring, and the benzylic alcohol.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the aromatic region (approximately δ 7.2-7.4 ppm).
Benzylic Alcohol Protons: The two protons of the methanol (B129727) group (-CH₂OH) would likely present as a singlet around δ 4.6 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
Methylene Bridge Protons: The protons of the methylene group connecting the phenyl ring and the morpholine nitrogen (-CH₂-N) are expected to produce a singlet near δ 3.5 ppm.
Morpholine Protons: The eight protons of the morpholine ring would show signals typically as two multiplets or triplets around δ 3.7 ppm (for the protons adjacent to the oxygen) and δ 2.5 ppm (for the protons adjacent to the nitrogen).
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Aromatic Carbons: The phenyl ring would display four distinct signals. The carbon atom bonded to the methanol group and the carbon bonded to the morpholinomethyl group would be distinct from the other four aromatic carbons, which would appear as two signals due to symmetry.
Benzylic Alcohol Carbon: The carbon of the -CH₂OH group is anticipated to have a chemical shift in the range of δ 60-65 ppm.
Methylene Bridge Carbon: The -CH₂-N carbon would likely appear around δ 62-64 ppm.
Morpholine Carbons: The carbons of the morpholine ring would show two signals: one for the carbons adjacent to the oxygen (around δ 67 ppm) and another for the carbons adjacent to the nitrogen (around δ 53 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2-7.4 (2d) | 128-131 |
| -CH₂OH | ~4.6 (s) | 60-65 |
| -OH | Variable (br s) | - |
| Ar-CH₂-N | ~3.5 (s) | 62-64 |
| -N-CH₂- (Morpholine) | ~2.5 (t) | ~53 |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and morpholine groups) are observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations result in one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1080 cm⁻¹ range. The C-O-C stretch of the morpholine ether linkage would also appear in the fingerprint region, typically around 1115 cm⁻¹.
C-N Stretch: The C-N stretching of the tertiary amine in the morpholine ring would likely be observed in the 1020-1250 cm⁻¹ region.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| C-O Stretch (Alcohol) | 1000-1080 | Strong |
| C-O-C Stretch (Ether) | ~1115 | Strong |
Ultraviolet-Visible Spectroscopy (UV-Vis) in Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings. The benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol (B145695), would show absorption bands characteristic of a substituted benzene ring. One would expect to see a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band (the B-band) around 250-270 nm, which arises from symmetry-forbidden transitions in the benzene ring that become allowed due to substitution.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the calculated molecular weight is approximately 193.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 193.
The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a common pathway for benzyl (B1604629) alcohols. This would lead to the loss of a hydrogen radical to form a stable ion at m/z 192, or the loss of the hydroxymethyl radical (-•CH₂OH) is also possible.
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the methylene bridge is a characteristic fragmentation for benzylic compounds. This could lead to the formation of a stable tropylium (B1234903) ion or a related benzylic cation. A significant peak at m/z 100, corresponding to the [M - C₆H₄CH₂OH]⁺ fragment (morpholinomethyl cation), is highly probable. Another likely fragmentation is the cleavage to form a benzyl cation at m/z 91.
Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening fragmentations.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 192 | [M - H]⁺ | Loss of a hydrogen radical |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the benzyl-nitrogen bond |
Computational and Theoretical Investigations of 4 Morpholinomethyl Phenyl Methanol
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. For [4-(Morpholinomethyl)phenyl]methanol, DFT calculations reveal fundamental aspects of its structure, stability, and reactivity. Quantum chemical parameters for the molecule have been calculated using DFT at the B3LYP/6-31G(d,p) level, providing a theoretical basis for its behavior, particularly in the context of its performance as a corrosion inhibitor.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netphyschemres.org
For this compound, the calculated frontier orbital energies provide insight into its potential as a corrosion inhibitor. A high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of a metal surface, while a low ELUMO indicates the capacity to accept electrons from the metal, strengthening the molecule-metal bond.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -8.560 eV | Electron-donating ability |
| ELUMO | -1.632 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 6.928 eV | Chemical reactivity and stability |
| Dipole Moment (μ) | 1.556 Debye | Polarity and interaction with polar surfaces |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
The application of an external electric field can distort the electron cloud of a molecule, a phenomenon described by its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large hyperpolarizability values are of interest for nonlinear optical (NLO) applications, such as in frequency conversion and optical switching. researchgate.net
Computational DFT methods are widely used to calculate these NLO properties. nih.govfrontiersin.org The NLO response of organic molecules is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov In this compound, the morpholinomethyl and hydroxymethyl groups act as donors, interacting with the phenyl π-system. Although specific calculated values for the hyperpolarizability of this compound are not found in the cited literature, theoretical studies on similar donor-acceptor systems and morpholine (B109124) derivatives confirm that such structures can exhibit significant NLO responses. researchgate.netrsc.orgresearchgate.net The magnitude of the dipole moment (1.556 Debye) also suggests a degree of charge asymmetry that is conducive to NLO activity.
Quantum Chemical Calculations in this compound Analogues
The computational methodologies applied to this compound are also used to study its analogues to predict and rationalize their chemical behavior. For instance, extensive DFT studies are performed on various quinoline (B57606), imidazoline, and other morpholine derivatives to evaluate their efficacy as corrosion inhibitors. researchgate.netscispace.comsylzyhg.comelectrochemsci.org These studies consistently correlate quantum chemical parameters like EHOMO, ELUMO, the energy gap (ΔE), and dipole moment with experimentally observed inhibition efficiencies. researchgate.netphyschemres.org A higher HOMO energy and lower LUMO energy are generally associated with better inhibitor performance due to enhanced adsorption on metal surfaces. sylzyhg.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation would be particularly useful for understanding the conformational flexibility of the morpholinomethyl and hydroxymethyl side chains of this compound. mdpi.com
In an MD simulation, the molecule's trajectory is calculated over a period, providing information on stable conformations, the transitions between them, and how these dynamics are influenced by the surrounding environment, such as a solvent. researchgate.net For this compound, simulations in an aqueous solution could reveal how water molecules form hydrogen bonds with the morpholine's oxygen and nitrogen atoms and the hydroxyl group. This provides a microscopic view of solvation and its effect on the molecule's structure and properties. Such simulations are common in the study of morpholine-containing compounds, especially in biological contexts, to understand their interactions and stability in complex systems. mdpi.comresearchgate.net
Computational Benchmarking of Molecular Models in Related Morpholine-Containing Compounds
In the broader context of morpholine derivatives, computational studies frequently employ a range of methods to investigate molecular structure, reactivity, and biological activity. These studies provide a framework for how molecular models of this compound could be benchmarked. Key to these investigations is the selection of appropriate levels of theory and basis sets that can accurately capture the electronic and structural features of the morpholine ring and its substituents.
Detailed research findings from studies on related compounds highlight the common use of Density Functional Theory (DFT) for geometry optimization and the calculation of thermodynamic properties. For instance, studies on phenyl substituted silane (B1218182) derivatives have utilized the B3LYP functional with the 6-31G* basis set to calculate standard enthalpies and free energies of formation. researchgate.net Similarly, investigations into quinoline derivatives have employed the B3LYP/6–31 G′(d,p) level of theory to analyze frontier molecular orbitals and predict chemical reactivity. nih.gov These examples underscore the importance of selecting a computational method that balances accuracy with computational cost.
Molecular dynamics (MD) simulations represent another crucial computational tool, particularly for understanding the dynamic behavior of morpholine-containing molecules and their interactions with biological targets. nih.govmdpi.com The choice of force field is a critical parameter in MD simulations, as it dictates the potential energy surface of the molecule. Benchmarking studies have been conducted to compare the performance of different force fields, such as CHARMM36, GAFFlipids, and Slipids, in reproducing experimental data like partition coefficients. nih.govresearchgate.net Such benchmarking is essential for ensuring the reliability of simulations that probe complex processes like drug-membrane interactions. nih.govresearchgate.net
The following table summarizes various computational methods and their applications in the study of morpholine-containing compounds, providing a reference for the types of benchmarking that would be relevant for this compound.
| Computational Method | Application | Target Compounds | Key Findings |
| Density Functional Theory (DFT) | Geometry Optimization, Thermodynamic Properties | Phenyl Substituted Silane Derivatives | Calculation of standard enthalpy and free energy of formation using the B3LYP/6-31G* level of theory. researchgate.net |
| Density Functional Theory (DFT) | Frontier Molecular Orbital Analysis | Quinoline Derivatives | Analysis of HOMO-LUMO energy gaps to predict chemical reactivity at the B3LYP/6–31 G′(d,p) level. nih.gov |
| Molecular Docking | Binding Affinity Prediction | Morpholine Linked Thiazolidinone Derivatives | Identification of preferential binding to the minor groove of DNA, particularly at A/T rich regions. nih.gov |
| Molecular Dynamics (MD) Simulations | Protein-Ligand Stability and Dynamics | Morpholine-Substituted Tetrahydroquinoline Derivatives | Confirmation of stable protein-ligand interactions over a 100-ns simulation period. nih.govmdpi.com |
| Force Field Benchmarking | Accuracy of Molecular Interactions | Various small molecules (including those with cyclic moieties) | Comparison of force fields (Berger, Slipids, CHARMM36, GAFFlipids, GROMOS 43A1-S3) for calculating free energy profiles and partition coefficients. nih.govresearchgate.net |
These examples from related morpholine derivatives illustrate the robust computational methodologies available for studying this compound. A comprehensive computational benchmarking study for this specific compound would likely involve a multi-faceted approach, combining quantum mechanical calculations for accurate energetics and electronic structure with molecular mechanics simulations to explore conformational landscapes and intermolecular interactions. The validation of these computational models against experimental data would be paramount to establishing their predictive utility for this and other related compounds.
Pharmacological and Biological Activity of 4 Morpholinomethyl Phenyl Methanol and Its Derivatives
Antimicrobial Efficacy Studies
Comprehensive searches of scientific literature did not yield specific studies on the antibacterial, antifungal, or anthelmintic activities of [4-(Morpholinomethyl)phenyl]methanol or its direct derivatives. Research in these areas tends to focus on broader categories of morpholine-containing compounds or other unrelated chemical scaffolds. Therefore, the following sections on antimicrobial efficacy cannot be detailed at this time.
Antibacterial Activity
No specific data was found regarding the efficacy of this compound or its derivatives against E. coli, Staphylococcus epidermidis, or Salmonella typhimurium.
Antifungal Activity
No specific data was found concerning the antifungal properties of this compound or its derivatives.
Anthelmintic Activity
No specific data was found related to the anthelmintic activity of this compound or its derivatives.
Anticancer Potential and Antitumor Proliferation Investigations
Derivatives incorporating the 4-(morpholinomethyl)phenyl group have emerged as a significant area of interest in cancer research. nih.gov These compounds have been synthesized and evaluated as potent inhibitors of key signaling pathways involved in cancer cell growth, survival, and metastasis. nih.govnih.gov
Inhibition of Focal Adhesion Kinase (FAK) Activity
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous human cancers and plays a crucial role in tumor progression and metastasis. researchgate.net Consequently, FAK is considered a promising target for the development of new anticancer therapies. nih.gov A series of 2,4-dianilinopyrimidine derivatives featuring a 4-(morpholinomethyl)phenyl moiety have been designed and synthesized to act as ATP-competitive FAK inhibitors. nih.govnih.gov
In one study, a lead compound from this series, designated as 8a , demonstrated potent inhibitory activity against the FAK enzyme. nih.gov The introduction of the 4-(morpholinomethyl)phenyl group into the N² position of the 2,4-diaminopyrimidine (B92962) scaffold was a key design element intended to provide flexibility for better interaction with the active site residues of the kinase. nih.gov This strategic design resulted in compounds with significant anti-FAK activity. nih.gov
Detailed research identified a derivative, referred to as compound 4 , which exhibited a strong pharmacological profile, blocking FAK at a nanomolar level. nih.gov This compound also showed potent antiproliferative effects against various cancer cell lines, including H1975 and A431 cells. nih.gov
| Compound | FAK IC₅₀ (μM) | H1975 Cell Line IC₅₀ (μM) | A431 Cell Line IC₅₀ (μM) | Source |
|---|---|---|---|---|
| Compound 8a / Compound 4 | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 | nih.govnih.gov |
Effects on Cell Cycle Distribution and Apoptosis Induction
The anticancer effects of these FAK-inhibiting derivatives extend to the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.govnih.gov To understand the mechanism behind the antiproliferative effects, studies were conducted on human cancer cell lines. nih.gov
Treatment of H1975 non-small cell lung cancer cells with compound 8a led to distinct morphological changes characteristic of apoptosis, such as nuclear condensation. nih.gov Flow cytometry analysis confirmed that this compound induces apoptosis and causes cell cycle arrest. nih.govnih.gov Specifically, research indicates that the derivative known as compound 4 (the same structure as 8a) arrested the cancer cells in the S/G2 phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating, ultimately leading to cell death. nih.govnih.gov
| Compound | Effect | Cell Line | Source |
|---|---|---|---|
| Compound 8a / Compound 4 | Induces Apoptosis | H1975 | nih.govnih.gov |
| Compound 8a / Compound 4 | Cell Cycle Arrest at S/G2 Phase | H1975, A431 | nih.gov |
Inhibition of Cancer Cell Migration
The morpholine (B109124) moiety is a key feature in many compounds investigated for their anticancer properties. The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Consequently, inhibiting cell migration is a crucial therapeutic strategy.
While direct studies on this compound's effect on cancer cell migration are not extensively detailed, research into broader classes of morpholine-containing compounds highlights the potential of this scaffold. For instance, certain morpholine derivatives have been found to affect signaling pathways critical for cell motility. The depletion of specific enzymes, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), which has been targeted by morpholine-based inhibitors, has been shown to decrease cell migration in breast cancer models. researchgate.net The general approach to evaluating anti-migratory effects involves in vitro methods like the wound healing assay and the transwell migration assay, which have been used to confirm the activity of various heterocyclic compounds in cancer cell lines. mdpi.commdpi.comnih.gov These studies collectively suggest that the inclusion of a morpholine-containing phenyl group, such as the one found in this compound, is a viable strategy for designing novel agents with potential antimetastatic activity.
Enzyme Inhibition Studies
Derivatives of this compound have been specifically investigated as inhibitors of various enzymes, demonstrating the scaffold's utility in designing targeted therapeutic agents. Notable examples include inhibitors of the bacterial enzyme LpxC and the metabolic enzyme α-glucosidase.
LpxC, or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.govnih.govwikipedia.orgwikipedia.org Its absence in mammalian cells makes it a prime target for the development of new antibiotics against multidrug-resistant pathogens. nih.govnih.govbiorxiv.org
In a fragment-based drug design approach, researchers developed potent LpxC inhibitors by incorporating a 4-{[4-(morpholinomethyl)phenyl]ethynyl}phenyl group into a hydroxamic acid scaffold. nih.govacs.org This specific moiety was introduced via a Sonogashira coupling with 4-(4-ethynylbenzyl)morpholine. nih.gov The resulting derivatives showed potent, low-nanomolar inhibition of LpxC from pathogenic bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The (S)-configured stereoisomers were generally found to be more active. nih.govacs.org
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
|---|---|---|
| (S)-13j | E. coli LpxC C63A | 9.5 nM |
| (S)-13j | P. aeruginosa LpxC | 5.6 nM |
| (S)-13h | E. coli LpxC C63A | 10 nM |
| (S)-13h | P. aeruginosa LpxC | 7.7 nM |
α-Glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into absorbable monosaccharides. mdpi.comnih.govnih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. A series of novel benzimidazolium salts featuring a morpholinomethyl group at the C2 position were synthesized and evaluated for their α-glucosidase inhibitory potential. mdpi.com
Several of these compounds demonstrated significantly greater inhibitory activity than the standard drug, acarbose. mdpi.comnih.gov For instance, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 5d) was found to be approximately four times more potent than acarbose. mdpi.com The results highlight the favorable contribution of the morpholinomethyl moiety to the inhibitory activity of this class of compounds. mdpi.com
| Compound | α-Glucosidase Inhibition (IC50) |
|---|---|
| Compound 5d | 15 ± 0.030 µM |
| Compound 5f | 19 ± 0.060 µM |
| Compound 5h | 21 ± 0.076 µM |
| Compound 5g | 25 ± 0.106 µM |
| Acarbose (Standard) | 58.8 ± 0.015 µM |
Other Reported Biological Activities and Preliminary Screening Results
The morpholinophenyl scaffold is a component of molecules screened for various other biological activities, underscoring its broad therapeutic potential. derpharmachemica.com
A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl) pyrimidine-2,4-diamine derivatives were synthesized and tested for their larvicidal activity against the third instar larvae of Aedes aegypti, a mosquito vector for diseases like dengue and yellow fever. derpharmachemica.comderpharmachemica.comresearchgate.net Several of these compounds exhibited excellent activity, with some showing mortality rates comparable to the positive control, Malathion, particularly after 72 hours of exposure at a concentration of 100 ppm. derpharmachemica.comresearchgate.net The results suggest that the morpholinophenyl moiety, as part of a larger molecular structure, can be effective for vector control applications.
| Compound | Substitution on Benzyl (B1604629) Ring | Larval Mortality (%) at 100 ppm (72h) |
|---|---|---|
| 7b | 4-OCH3 | 91 ± 2.12 |
| 7d | 4-F | 89 ± 1.52 |
| 7e | 4-Cl | 88 ± 1.00 |
| 7h | 2,4-diCl | 88 ± 1.52 |
| Malathion (Control) | - | 100 |
In addition to these findings, literature reviews indicate that various morpholinophenyl derivatives have been investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, analgesic, and antiviral properties, though specific data for derivatives of this compound were not detailed in the reviewed sources. derpharmachemica.com
Structure Activity Relationship Sar Studies of 4 Morpholinomethyl Phenyl Methanol Derivatives
Impact of Substituent Modifications on Biological Potency
The biological potency of derivatives incorporating the [4-(Morpholinomethyl)phenyl]methanol scaffold is significantly influenced by the nature and position of various substituents. Research into a series of 2,4-dianilinopyrimidine derivatives bearing the 4-(morpholinomethyl)phenyl moiety has shed light on these structure-activity relationships, particularly in the context of Focal Adhesion Kinase (FAK) inhibition and anticancer activity. nih.gov
A key finding is the superior potency of derivatives featuring hydroxyl groups compared to those with furoxan-containing moieties. nih.gov For instance, in a comparative study, compounds with a hydroxyl group consistently demonstrated lower IC50 values for FAK kinase inhibition and antiproliferative action against H1975 and A431 cancer cell lines than their furoxan-containing counterparts. nih.gov This suggests that the hydroxyl group may play a crucial role in target engagement, potentially through the formation of key hydrogen bonds within the active site of the kinase.
The substitution pattern on the N-substituted benzamide (B126) portion of these molecules also plays a pivotal role. The data indicates that the position and electronic properties of substituents on the phenyl ring can dramatically alter biological activity. Compound 8a , which is unsubstituted on the benzamide ring, was identified as the most potent FAK inhibitor in the series, with an IC50 of 0.047 µM. nih.gov This compound also exhibited strong antiproliferative effects against H1975 and A431 cells. nih.gov The introduction of various substituents at different positions on the benzamide ring generally led to a decrease in potency compared to the unsubstituted analogue.
| Compound | R | FAK IC50 (µM) | H1975 IC50 (µM) | A431 IC50 (µM) |
| 8a | H | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 |
| 8b | 2-F | 0.089 ± 0.014 | 0.068 ± 0.015 | 0.256 ± 0.041 |
| 8c | 3-F | 0.052 ± 0.008 | 0.051 ± 0.012 | 0.189 ± 0.038 |
| 8d | 4-F | 0.061 ± 0.011 | 0.055 ± 0.013 | 0.201 ± 0.039 |
| 8e | 4-Cl | 0.075 ± 0.013 | 0.062 ± 0.014 | 0.233 ± 0.040 |
| 8f | 4-CH3 | 0.112 ± 0.018 | 0.098 ± 0.017 | 0.315 ± 0.045 |
| 8g | 4-OCH3 | 0.135 ± 0.021 | 0.116 ± 0.019 | 0.387 ± 0.049 |
| TAE226 | 0.035 ± 0.005 | 0.031 ± 0.009 | 0.098 ± 0.031 |
Data sourced from a study on 2,4-dianilinopyrimidine derivatives as FAK inhibitors. nih.gov
Stereochemical Influence on Pharmacological Profiles
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological profile. Chiral drugs can exhibit significant differences between their enantiomers in terms of their pharmacokinetics and pharmacodynamics. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
In the context of morpholine-containing compounds, stereochemistry has been shown to be a critical determinant of biological activity. For example, in a study of ortho- and para-oxide-bridged phenylmorphans, the N-phenethyl (−)-para-e enantiomer was found to be a potent µ-opioid agonist with morphine-like antinociceptive activity. rsc.org In stark contrast, its stereoisomer, the N-phenethyl (−)-ortho-f enantiomer, acted as a µ-opioid antagonist, despite having good affinity for the receptor. rsc.org This demonstrates that even subtle changes in the spatial orientation of functional groups can switch a compound from an agonist to an antagonist.
While specific studies on the stereoisomers of this compound itself are not detailed in the provided search results, the principles derived from related structures underscore the importance of stereochemistry. The differential binding and activity of stereoisomers are often attributed to the specific interactions, or lack thereof, with amino acid residues in the target's binding pocket. One enantiomer may be able to form crucial hydrogen bonds or hydrophobic interactions that the other cannot, leading to a significant difference in biological response. Therefore, the stereoselective synthesis and evaluation of individual enantiomers of this compound derivatives are essential steps in developing potent and selective therapeutic agents.
Rationalizing SAR through Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a powerful tool for rationalizing the observed structure-activity relationships of a series of compounds and for guiding the design of new, more potent analogues.
In the study of 2,4-dianilinopyrimidine derivatives containing the 4-(morpholinomethyl)phenyl moiety, molecular docking was employed to understand the binding mode of the most potent FAK inhibitor, compound 8a , within the FAK kinase domain. nih.gov The docking analysis revealed that the 4-(morpholinomethyl)phenyl group inserted into a hydrophobic pocket of the enzyme. The morpholine (B109124) ring is predicted to form a hydrogen bond with the backbone of a nearby amino acid residue, while the pyrimidine (B1678525) core forms additional hydrogen bonds with the hinge region of the kinase. nih.gov
These computational insights help to explain the experimental SAR data. For instance, the superior activity of the hydroxyl-containing compounds can be attributed to their ability to form an additional hydrogen bond with the protein, thereby increasing binding affinity. nih.gov The docking model also provides a rationale for the observed effects of substitutions on the benzamide ring. The model can show how different substituents may introduce steric hindrance or alter the electronic properties of the molecule in a way that either enhances or diminishes its interaction with the target. By visualizing these interactions, researchers can better understand why certain modifications lead to increased or decreased biological potency.
Mechanistic Investigations at the Molecular and Biochemical Levels
Identification and Characterization of Biological Targets and Binding Interactions
The [4-(morpholinomethyl)phenyl]methanol moiety has been incorporated into molecules designed to interact with specific biological targets, primarily enzymes implicated in disease pathways. Research has identified Focal Adhesion Kinase (FAK) and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) as key targets.
Focal Adhesion Kinase (FAK): Derivatives containing the 4-(morpholinomethyl)phenyl side chain have been developed as FAK inhibitors. nih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. nih.govnih.gov The kinase domain of FAK contains an ATP-binding pocket, which is the primary target for competitive inhibitors. X-ray crystallography studies of FAK inhibitors reveal a common binding orientation within this nucleotide-binding pocket. nih.gov Key interactions typically involve the formation of hydrogen bonds with residues in the hinge region, such as Cys502, and hydrophobic interactions with residues like Ala452 and Leu553. nih.gov The inhibitor's structure also interacts with the DFG (Asp564, Phe565, Gly566) motif in the activation loop, which is critical for kinase inhibition. nih.gov
LpxC: LpxC is a zinc-dependent deacetylase essential for the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net This makes it a prime target for the development of novel antibiotics. nih.govduke.edu The active site of LpxC features a catalytic zinc ion and a hydrophobic tunnel that accommodates the acyl chain of its natural substrate. researchgate.netnih.gov Inhibitors containing moieties analogous to this compound are designed to interact with specific regions of this active site. Molecular docking studies show that LpxC inhibitors commonly chelate the catalytic Zn²⁺ ion, often via a hydroxamic acid group. duke.eduacs.org This group also forms hydrogen bonds with key residues like E78 and T191. acs.org The lipophilic side chains of these inhibitors fit into the hydrophobic tunnel, which is lined by residues including L18, L62, and F212. acs.org Some inhibitors are designed to extend into the adjacent UDP-binding site to form additional favorable interactions with the enzyme. nih.gov
Molecular Mechanism of Action in Enzyme Inhibition (e.g., FAK, LpxC)
FAK Inhibition: The mechanism of FAK inhibition by compounds featuring the this compound scaffold is primarily ATP-competitive. These inhibitors bind to the kinase domain, preventing the autophosphorylation of FAK at the Tyr397 site. nih.govnih.gov This autophosphorylation is the critical first step in FAK activation, which allows for the recruitment and activation of other signaling proteins, such as Src-family kinases. nih.gov By blocking this initial step, the inhibitors effectively shut down the entire downstream signaling cascade. For instance, a 2,4-dianilinopyrimidine derivative incorporating a 4-(morpholinomethyl)phenyl side chain demonstrated potent FAK inhibition with an IC₅₀ value of 47 nM. nih.gov This inhibition leads to reduced cell viability, cell cycle arrest, and apoptosis in cancer cells. nih.govnih.gov
Below is a table summarizing the inhibitory activity of a representative compound against FAK.
| Compound | Target | IC₅₀ (nM) | Cellular Effects |
| 2,4-dianilinopyrimidine derivative with 4-(morpholinomethyl)phenyl side chain | FAK | 47 | Proliferation arrest (H1975, A431 cells), apoptosis, cell migration blockage |
Data sourced from literature. nih.gov
Biochemical Pathways Modulated by this compound and its Analogues
The inhibition of FAK and LpxC by molecules containing the this compound scaffold leads to the direct modulation of critical biochemical pathways.
FAK Signaling Pathway: By inhibiting FAK, these compounds disrupt the FAK/PI3K/AKT signaling pathway. nih.gov This pathway is central to promoting cell survival, proliferation, and angiogenesis. The inhibition of FAK prevents the activation of downstream effectors like PI3K and Akt, leading to a decrease in the expression of survival proteins such as Bcl-2 and cell cycle regulators like cyclin D1. nih.gov The ultimate consequence is the induction of apoptosis and cell cycle arrest, primarily in the S/G2 or G2/M phase, which halts the growth and spread of cancer cells. nih.gov
Lipid A Biosynthesis Pathway: Inhibition of LpxC directly blocks the lipid A biosynthesis pathway in Gram-negative bacteria. nih.govresearchgate.net LpxC catalyzes the second and committed step of this essential pathway. nih.gov By halting this step, the production of lipid A ceases, preventing the formation of lipopolysaccharide (LPS). LPS is vital for the structural integrity of the bacterial outer membrane. Its absence leads to membrane disruption and, ultimately, bacterial cell death. As this pathway is conserved across most Gram-negative bacteria and has no mammalian counterpart, its inhibition is a highly specific and effective antibacterial strategy. nih.gov
Insights from Reaction Mechanism Studies in Analogous Systems (e.g., Borrowing Hydrogen Pathways)
While direct mechanistic studies on this compound in certain synthetic reactions may be limited, its structure as a substituted benzyl (B1604629) alcohol allows for insights to be drawn from analogous systems, particularly in "borrowing hydrogen" (also known as hydrogen autotransfer) reactions. nih.govnih.gov
The borrowing hydrogen mechanism is a powerful, atom-economical process for forming C-N and C-C bonds, where an alcohol serves as an alkylating agent with water as the only byproduct. nih.gov The general mechanism, often catalyzed by transition metals, proceeds through several key steps:
Dehydrogenation: The catalyst first oxidizes the alcohol (e.g., a substituted benzyl alcohol like this compound) to form a reactive aldehyde intermediate. In this step, the catalyst "borrows" two hydrogen atoms. nih.gov
Condensation: The in situ-generated aldehyde then reacts with a nucleophile, such as an amine, to form an imine intermediate, releasing a molecule of water.
Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to form the final alkylated amine product. This step regenerates the active catalyst, allowing the cycle to continue. nih.govnih.gov
Studies on the N-alkylation of anilines with various substituted benzyl alcohols have demonstrated the viability of this pathway. nih.gov The electronic properties of the substituents on the benzyl alcohol can influence the reaction rate, but both electron-donating and electron-withdrawing groups are generally well-tolerated. nih.gov Given its structure, this compound is an analogous substrate that would be expected to participate in such catalytic cycles to alkylate amines or other nucleophiles. This methodology represents a green and efficient synthetic route that is highly relevant to the reactivity of this compound and its analogues. nih.gov
Applications in Organic Synthesis and Materials Science Research
Utility as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
[4-(Morpholinomethyl)phenyl]methanol serves as a key intermediate in the synthesis of intricate organic molecules, particularly those with pharmaceutical applications. The morpholinomethylphenyl moiety is incorporated into larger molecular frameworks to modulate properties such as solubility, bioavailability, and target-binding affinity.
A notable application of this compound is in the development of kinase inhibitors. For instance, it has been utilized in the synthesis of a series of 2,4-dianilinopyrimidine derivatives designed as potential Focal Adhesion Kinase (FAK) inhibitors for anticancer agents. In this context, the 4-(morpholinomethyl)phenyl group is a crucial component of the final bioactive molecules. Researchers have successfully designed and synthesized derivatives that exhibit potent anti-FAK activity and selective antiproliferative effects against various cancer cell lines. nih.gov
One such derivative, compound 8a (a 2,4-dianilinopyrimidine derivative), demonstrated significant inhibitory activity against FAK with an IC50 value of 0.047 ± 0.006 μM. nih.gov This compound also showed potent antiproliferative effects against H1975 and A431 cancer cells. nih.gov The synthesis of these complex molecules highlights the role of this compound as a foundational scaffold, which can be chemically modified to produce targeted therapeutic agents. The morpholine (B109124) group, in particular, is often introduced to improve the pharmacological properties of a drug candidate.
The general synthetic strategy involves coupling the this compound-derived portion with other heterocyclic systems. The versatility of this intermediate allows for the systematic modification of the final compound, enabling the exploration of structure-activity relationships to optimize therapeutic efficacy.
| Compound | Target | IC50 (μM) | Antiproliferative Activity (Cell Line) | IC50 (μM) |
|---|---|---|---|---|
| Compound 8a | FAK | 0.047 ± 0.006 | H1975 | 0.044 ± 0.011 |
| A431 | 0.119 ± 0.036 |
Role in the Development of Novel Functional Materials
The electronic characteristics of the morpholinomethylphenyl group, specifically the electron-donating nature of the morpholine nitrogen, make this compound and its derivatives attractive candidates for the development of novel functional materials. These materials often possess unique optical and electronic properties.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. The design of organic NLO chromophores often relies on a molecular structure that facilitates intramolecular charge transfer (ICT). A common architecture for such molecules is a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) system.
In this framework, the morpholino group can serve as an effective electron donor. rsc.orgrsc.orgdoi.org The nitrogen atom's lone pair of electrons can be delocalized through a π-conjugated system to an electron-acceptor group. While direct studies on the NLO properties of this compound are not extensively documented, its structural motifs are highly relevant to the field. The compound can be conceptualized as a precursor to D-π-A chromophores where the morpholinomethylphenyl unit constitutes the donor and part of the π-bridge.
The efficiency of NLO materials is often quantified by the first hyperpolarizability (β). The design of molecules with large β values is a primary goal in NLO materials research. Theoretical and experimental studies on related morpholino-containing compounds have demonstrated their potential. For instance, the incorporation of a morpholino donor into a π-conjugated system linked to a suitable acceptor can lead to materials with significant second-order NLO responses, which are crucial for effects like second-harmonic generation (SHG). scipost.orgresearchgate.netaps.org SHG is a process where two photons of the same frequency are converted into a single photon with twice the frequency.
The general principle involves the synthesis of a molecule where the morpholinomethylphenyl moiety is connected to an electron-withdrawing group via a conjugated bridge. Upon excitation by an intense light source, such as a laser, the charge distribution within the molecule is altered, leading to a nonlinear optical response. The magnitude of this response is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge.
| Component | Function | Example from this compound |
|---|---|---|
| Electron Donor | Initiates intramolecular charge transfer. | Morpholino group |
| π-Conjugated Bridge | Facilitates the transfer of electron density. | Phenyl ring |
| Electron Acceptor | Terminates the intramolecular charge transfer. | (Requires further chemical modification) |
The development of functional materials based on this compound would involve chemically modifying the benzyl (B1604629) alcohol group to attach a suitable π-conjugated system and an electron acceptor. The resulting donor-acceptor molecule could then be incorporated into a polymer matrix or grown as a single crystal to create a bulk NLO material.
Crystallographic Insights into this compound Elusive
Initial investigations to generate a detailed article on the crystallographic properties of this compound have revealed a significant gap in the available scientific literature. Despite extensive searches for crystallographic data, including single-crystal X-ray diffraction studies, hydrogen bonding analyses, Hirshfeld surface analyses, and conformational studies of the morpholine ring for this specific compound, no dedicated research publications or crystallographic information files (CIFs) could be located.
The inquiry sought to provide an in-depth analysis structured around the solid-state characterization of this compound. The intended article was to cover:
Single-Crystal X-ray Diffraction: Determination of the solid-state structure.
Hirshfeld Surface Analysis: A quantitative look at non-covalent interactions.
Conformational Analysis: Examination of the morpholine ring's geometry and the orientation of its substituents within the crystal lattice.
The absence of a publicly available crystal structure for this compound makes it impossible to generate the scientifically accurate and data-driven article as requested. Crystallographic studies are foundational for understanding the three-dimensional arrangement of atoms and molecules in a solid, which in turn dictates many of its physical and chemical properties. Without this primary data, any discussion on the specific intermolecular interactions and conformational preferences of this compound in the crystalline state would be purely speculative.
Further research, including the synthesis and crystallographic analysis of single crystals of this compound, would be required to provide the necessary data to construct the detailed article as outlined. At present, the scientific community has not published these specific findings.
Conclusion and Future Research Directions
Summary of Key Research Findings for [4-(Morpholinomethyl)phenyl]methanol
Direct experimental research focused exclusively on this compound is limited. However, the compound's structural components, the morpholine (B109124) ring and the benzyl (B1604629) alcohol moiety, are present in numerous biologically active molecules. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. nih.govsci-hub.se Derivatives of morpholine have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and neurological agents.
Similarly, the phenylmethanol group is a common feature in a variety of pharmacologically active compounds. The hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to biological targets, and the phenyl ring can engage in various non-covalent interactions. The combination of the morpholine and phenylmethanol groups in this compound suggests its potential as a versatile building block or a lead compound for drug discovery programs. Its availability from commercial suppliers indicates its utility as a research chemical, likely as a synthetic intermediate for more complex molecules. biosynth.com
Table 1: Summary of Potential Research Areas Based on Structural Analogs
| Therapeutic Area | Rationale Based on Structural Components |
| Oncology | The morpholine moiety is present in several kinase inhibitors. nih.gov |
| Neuroscience | Morpholine derivatives have been explored for their effects on the central nervous system. |
| Inflammation | Certain compounds containing the morpholine scaffold have demonstrated anti-inflammatory properties. nih.gov |
Remaining Challenges and Unexplored Avenues in Research
The primary challenge in the study of this compound is the current scarcity of dedicated research. Its biological activity profile, mechanism of action, and potential therapeutic targets remain largely uncharacterized. A significant hurdle is the need for initial screening and profiling to identify any notable biological effects. Without this foundational data, its potential remains speculative.
Future research should systematically explore the following avenues:
Broad Biological Screening: The compound should be subjected to a wide range of in vitro assays to identify any potential biological activity. This could include screening against various cell lines (e.g., cancer, neuronal, immune cells) and a panel of receptors, enzymes, and ion channels.
Structure-Activity Relationship (SAR) Studies: Assuming initial screening reveals a biological effect, the synthesis and evaluation of a library of derivatives would be crucial. Modifications to the phenyl ring (e.g., substitution), the morpholine ring, and the methanol (B129727) group could elucidate key structural features required for activity.
Investigation of Physicochemical and Pharmacokinetic Properties: A thorough characterization of the compound's solubility, stability, permeability, and metabolic fate is essential to assess its drug-likeness and potential for in vivo studies.
Prospects for Translational Research and Potential Therapeutic Development
The translational potential of this compound is contingent on the outcomes of initial exploratory research. Should this compound or its derivatives exhibit promising in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties, a clear path for preclinical development could be established.
The prospects for therapeutic development can be envisioned in several areas, leveraging the known activities of the morpholine scaffold:
Kinase Inhibitors: Given the prevalence of the morpholine moiety in approved and investigational kinase inhibitors, this compound could serve as a starting point for the design of novel inhibitors targeting specific kinases implicated in cancer or inflammatory diseases. nih.gov
Central Nervous System (CNS) Agents: The ability of the morpholine ring to improve blood-brain barrier penetration could be exploited for the development of new treatments for neurological or psychiatric disorders.
Anti-infective Agents: Morpholine derivatives have also been investigated for their antimicrobial and antifungal activities, presenting another potential avenue for therapeutic application.
The journey from a basic chemical entity to a therapeutic agent is long and complex, requiring rigorous preclinical and clinical evaluation. For this compound, the initial step will be to generate the fundamental biological data that could justify such an undertaking.
Emerging Methodologies and Interdisciplinary Approaches in Future Studies
Future investigations into this compound and its derivatives would benefit significantly from the integration of modern research methodologies and interdisciplinary collaborations.
Computational Modeling and In Silico Screening: Before embarking on extensive and costly laboratory experiments, computational tools can be employed to predict the compound's potential biological targets, ADME properties, and potential toxicity. researchgate.netmdpi.com Molecular docking studies could identify potential protein binding partners, guiding the direction of in vitro screening.
High-Throughput Screening (HTS): To efficiently assess the biological activity of this compound and a library of its derivatives, HTS technologies can be utilized to screen against a large number of biological targets in a rapid and automated fashion.
Chemical Biology Approaches: The use of chemical probes based on the this compound scaffold could be a powerful tool for identifying its cellular targets and elucidating its mechanism of action. This involves designing and synthesizing modified versions of the compound that can be used for target identification studies, such as affinity chromatography or activity-based protein profiling.
Collaborations between Chemists, Biologists, and Pharmacologists: A successful drug discovery program based on this scaffold will necessitate a close collaboration between synthetic chemists to create new derivatives, biologists to perform in vitro and in vivo testing, and pharmacologists to study the drug's effects on the whole organism.
By leveraging these advanced methodologies and fostering interdisciplinary research, the scientific community can efficiently unlock the potential of this compound and its analogs, potentially leading to the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
